molecular formula C10H10BrF3O3 B8167387 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene

Cat. No.: B8167387
M. Wt: 315.08 g/mol
InChI Key: YCRYGWQJXNNHHX-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxyethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene typically involves the following steps:

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, methoxyethoxylation, and trifluoromethoxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibition of enzyme activity, affecting biochemical pathways.

    Signal Transduction: Modulation of signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2-methoxyethoxy)-2-methoxybenzene: Lacks the trifluoromethoxy group.

    4-Bromo-1-(2-ethoxyethoxy)-2-(trifluoromethoxy)benzene: Contains an ethoxyethoxy group instead of a methoxyethoxy group.

    4-Chloro-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene: Contains a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which impart distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O3/c1-15-4-5-16-8-3-2-7(11)6-9(8)17-10(12,13)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRYGWQJXNNHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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